molecular formula C12H10N6O5 B11497986 N-(furan-2-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(furan-2-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11497986
M. Wt: 318.25 g/mol
InChI Key: NQGNFWKLNJFPSH-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable nucleophile to form the furan-2-ylmethyl intermediate.

    Synthesis of the 3-Nitro-1H-Pyrazole Intermediate: This involves the nitration of a pyrazole derivative to introduce the nitro group at the 3-position.

    Formation of the Oxadiazole Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Amino-pyrazole derivatives.

    Substitution Products: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell proliferation and inflammation, such as kinases and cyclooxygenases.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: This compound also features a furan ring and a carboxamide group but has an indole ring instead of a pyrazole and oxadiazole ring.

    N-(FURAN-2-YLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Similar to the target compound but lacks the oxadiazole ring.

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and biological activities. The combination of the furan, pyrazole, and oxadiazole rings in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H10N6O5/c19-11(13-6-8-2-1-5-22-8)12-14-9(16-23-12)7-17-4-3-10(15-17)18(20)21/h1-5H,6-7H2,(H,13,19)

InChI Key

NQGNFWKLNJFPSH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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